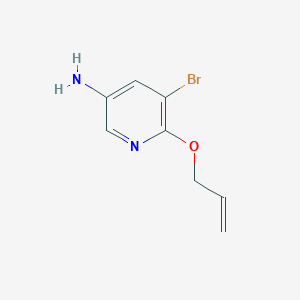
3-Amino-6-(allyloxy)-5-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-(allyloxy)-5-bromopyridine is an organic compound with the molecular formula C8H9BrN2O. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of amino, allyloxy, and bromine substituents on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(allyloxy)-5-bromopyridine typically involves multiple steps. One common method starts with the bromination of 3-amino-6-hydroxypyridine, followed by the allylation of the hydroxyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and allyl bromide for the allylation step. The reactions are usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-(allyloxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOMe) for methoxy substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-amino-6-(allyloxy)-5-azidopyridine, while a Suzuki coupling reaction could produce a biaryl derivative .
Wissenschaftliche Forschungsanwendungen
3-Amino-6-(allyloxy)-5-bromopyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-6-(allyloxy)-5-bromopyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The amino and allyloxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-chloropyridazine: Similar in structure but with a chlorine atom instead of bromine.
3-Amino-6-phenylpyridazine: Contains a phenyl group instead of an allyloxy group.
3-Amino-6-methyl-4-phenylpyridine-2(1H)-one: A derivative with a methyl and phenyl group.
Uniqueness
3-Amino-6-(allyloxy)-5-bromopyridine is unique due to the presence of the allyloxy group, which can participate in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. Its bromine substituent also allows for further functionalization through substitution reactions .
Eigenschaften
Molekularformel |
C8H9BrN2O |
|---|---|
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
5-bromo-6-prop-2-enoxypyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h2,4-5H,1,3,10H2 |
InChI-Schlüssel |
LMBASXCNJRDEAP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=C(C=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















